molecular formula C12H12O5 B13420628 Mono(3-oxobutyl) Phthalate

Mono(3-oxobutyl) Phthalate

Cat. No.: B13420628
M. Wt: 236.22 g/mol
InChI Key: KRPHGQSWTJFGQQ-UHFFFAOYSA-N
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Description

Mono(3-oxobutyl) Phthalate is an organic compound with the molecular formula C12H12O5 It is a phthalate ester, which is a class of compounds commonly used as plasticizers These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(3-oxobutyl) Phthalate typically involves the esterification of phthalic anhydride with 3-oxobutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

Mono(3-oxobutyl) Phthalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Mono(3-oxobutyl) Phthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Mono(3-oxobutyl) Phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to changes in gene expression and cellular function, potentially resulting in adverse health effects.

Comparison with Similar Compounds

Similar Compounds

  • Mono(2-ethylhexyl) Phthalate
  • Mono(2-ethylhexyl) Terephthalate
  • Mono(2-ethylhexyl) Adipate

Comparison

Mono(3-oxobutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical properties compared to other phthalates. For example, Mono(2-ethylhexyl) Phthalate is more commonly used as a plasticizer, but this compound may offer different reactivity and biological effects due to its unique structure.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

2-(3-oxobutoxycarbonyl)benzoic acid

InChI

InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

KRPHGQSWTJFGQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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